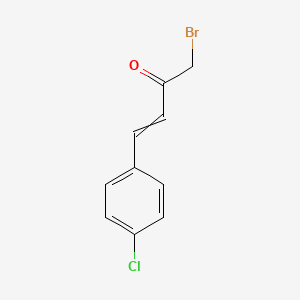![molecular formula C19H15N5OS B12597929 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea CAS No. 605660-29-5](/img/structure/B12597929.png)
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea: is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenylurea moiety, making it a unique and valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-aminothieno[2,3-d]pyrimidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thienopyrimidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be compared with other similar compounds, such as:
4-aminothieno[2,3-d]pyrimidine: A precursor in the synthesis of the target compound, known for its biological activities.
Phenylurea derivatives:
Thienopyrimidine analogs: Compounds with variations in the thienopyrimidine core, exhibiting diverse biological activities.
The uniqueness of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
605660-29-5 |
|---|---|
Fórmula molecular |
C19H15N5OS |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H15N5OS/c20-17-16-15(10-26-18(16)22-11-21-17)12-6-8-14(9-7-12)24-19(25)23-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22)(H2,23,24,25) |
Clave InChI |
RYAVJHIPOWNWDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)


![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)

